molecular formula C16H30N2O2 B2375433 (S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-36-0

(S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2375433
CAS No.: 1286207-36-0
M. Wt: 282.428
InChI Key: CHEMJXXSYPKSTH-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a cyclohexylmethyl group, and a tert-butyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate is unique due to its specific stereochemistry and the presence of both the cyclohexylmethyl group and the tert-butyl carbamate moiety. This unique structure contributes to its distinct chemical and biological properties .

Biological Activity

(S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate is a compound that belongs to the class of carbamates, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₉H₁₈N₂O₂
  • CAS Number : 1286207-36-0
  • SMILES Notation : CC(C)(C)OC(=O)N[C@H]1CCNC1

Target of Action

The specific biological targets for this compound have not been definitively identified. However, it shares structural similarities with other pyrrolidine derivatives, which have been shown to interact with various biological targets, including receptors and enzymes.

Mode of Action

Pyrrolidine derivatives typically exhibit their biological effects through several mechanisms:

  • Receptor Binding : They may modulate the activity of neurotransmitter receptors.
  • Enzyme Inhibition : Some compounds in this class act as inhibitors of specific enzymes, influencing metabolic pathways.
  • Ion Channel Modulation : They can affect ion channel activity, altering cellular excitability and signaling.

Neuropharmacological Effects

Given its structural resemblance to other psychoactive compounds, this compound may possess neuropharmacological properties. Pyrrolidine derivatives are often investigated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Research Findings and Case Studies

A review of the literature reveals several studies that provide insights into the biological activity of similar compounds:

  • Antibacterial Activity :
    • A study demonstrated that certain pyrrolidine derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications on the pyrrolidine ring could enhance antibacterial potency .
  • Neuroactive Compounds :
    • Research has shown that pyrrolidine derivatives can influence dopaminergic and serotonergic systems, suggesting potential applications in treating mood disorders or neurodegenerative diseases .
  • Therapeutic Potential :
    • The compound's ability to interact with various biological pathways suggests it could be explored as a therapeutic agent in drug development, particularly for conditions requiring modulation of receptor activity or enzyme inhibition .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against MRSA
NeuropharmacologicalPotential modulation of neurotransmitters
Enzyme InhibitionPossible inhibition in metabolic pathways

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(cyclohexylmethyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h13-14H,4-12H2,1-3H3,(H,17,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEMJXXSYPKSTH-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.